4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile
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Overview
Description
4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the triazole and pyridazine rings imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. The reaction conditions often require acid catalysis to facilitate the formation of the triazole ring. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazole and pyridazine derivatives, such as:
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-a]quinoxalines
- 1,2,4-Triazolo[1,5-c]pyrimidines These compounds share structural similarities but differ in their specific substituents and ring fusion patterns, which can lead to variations in their chemical and biological properties. The unique combination of the triazole and pyridazine rings in 4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile imparts distinct characteristics that make it a valuable compound for research and development .
Properties
CAS No. |
920483-93-8 |
---|---|
Molecular Formula |
C19H13N5O |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]benzonitrile |
InChI |
InChI=1S/C19H13N5O/c1-13-2-6-15(7-3-13)19-22-21-17-10-11-18(23-24(17)19)25-16-8-4-14(12-20)5-9-16/h2-11H,1H3 |
InChI Key |
KQIUKGVWPQIUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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